molecular formula C13H18O3S B8079104 4-(2,4-Dimethoxyphenyl)thian-4-ol

4-(2,4-Dimethoxyphenyl)thian-4-ol

Cat. No.: B8079104
M. Wt: 254.35 g/mol
InChI Key: FMAJNSFCCLGVES-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier (CID) 137948753 is a chemical entity with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethoxyphenyl)thian-4-ol involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous production processes. The industrial methods focus on efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dimethoxyphenyl)thian-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)thian-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its interactions with biological systems and potential therapeutic effects. In medicine, it is explored for its potential as a drug candidate or as a component of diagnostic tools. In industry, it is used in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, triggering a series of biochemical reactions that lead to the desired outcome. The exact molecular targets and pathways can vary depending on the application and the specific properties of the compound.

Comparison with Similar Compounds

Similar Compounds: 4-(2,4-Dimethoxyphenyl)thian-4-ol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or properties, such as CID 2244 (aspirin) and CID 5161 (salicylsalicylic acid) .

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique characteristics make it suitable for specific applications and research areas, providing advantages over other compounds in certain contexts.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-15-10-3-4-11(12(9-10)16-2)13(14)5-7-17-8-6-13/h3-4,9,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAJNSFCCLGVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2(CCSCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2(CCSCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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